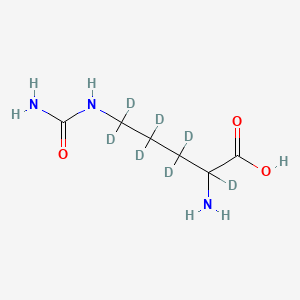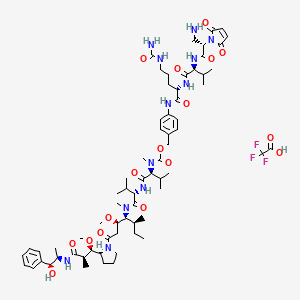
2-Amino-6-(pyridin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(pyridin-3-yl)benzonitrile is a heterocyclic aromatic compound that features both an amino group and a nitrile group attached to a benzene ring, with a pyridine ring as a substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile typically involves the following steps:
Nucleophilic Aromatic Substitution: A common method involves the nucleophilic substitution of a halogenated benzonitrile with an amino group in the presence of a base.
Cyclization Reactions: Another approach includes cyclization reactions where the pyridine ring is formed through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Solvent Selection: Employing solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases and Acids: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents, including antiepileptic drugs.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Amino-6-(pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It acts on receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its antiepileptic properties.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
2-Amino-6-(pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, nitrile group, and pyridine ring makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-6-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-11-10(4-1-5-12(11)14)9-3-2-6-15-8-9/h1-6,8H,14H2 |
InChI Key |
TUIKBPHYWKCYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)





![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)


![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)

